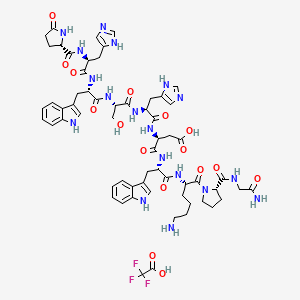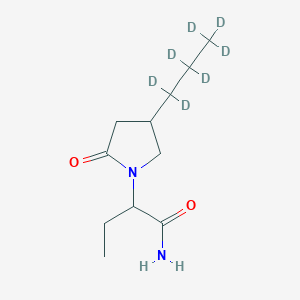
10,12-Tricosadiynoic Acid Carnitine Ester Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Tricosadiynoic Acid Carnitine Ester Chloride typically involves the esterification of 10,12-Tricosadiynoic Acid with carnitine, followed by the formation of the chloride salt. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is then purified through crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
10,12-Tricosadiynoic Acid Carnitine Ester Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
10,12-Tricosadiynoic Acid Carnitine Ester Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 10,12-Tricosadiynoic Acid Carnitine Ester Chloride involves the inhibition of acyl-CoA oxidase-1 (ACOX1). This enzyme plays a crucial role in the β-oxidation of fatty acids in the peroxisomes. By inhibiting ACOX1, the compound can modulate lipid metabolism and reduce the accumulation of ROS, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,12-Tricosadiynoic Acid: The parent compound, known for its high specificity and selectivity as an ACOX1 inhibitor.
10,12-Tricosadiynoic Acid Methyl Ester: A derivative with similar chemical properties but different applications.
Uniqueness
10,12-Tricosadiynoic Acid Carnitine Ester Chloride stands out due to its enhanced solubility and bioavailability compared to its parent compound. The addition of the carnitine ester moiety improves its cellular uptake and therapeutic potential .
Eigenschaften
Molekularformel |
C30H52NO4+ |
|---|---|
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-tricosa-10,12-diynoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C30H51NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-28(26-29(32)33)27-31(2,3)4/h28H,5-13,18-27H2,1-4H3/p+1/t28-/m1/s1 |
InChI-Schlüssel |
KVXZMDCOBUKVCY-MUUNZHRXSA-O |
Isomerische SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-methylsulfonylsulfanylethyl)-4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazine](/img/structure/B13840541.png)

![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)


![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)



